4-(5-Nitro-1H-pyrazol-1-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives, featuring a nitro-substituted pyrazole moiety. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential applications.
Source: The compound is synthesized through various chemical processes, with detailed methodologies documented in scientific literature. Its molecular formula is , and it has a molecular weight of approximately 220.23 g/mol.
Classification: 4-(5-Nitro-1H-pyrazol-1-yl)piperidine can be classified as a heterocyclic organic compound, specifically a piperidine derivative with a nitro group attached to a pyrazole ring. This classification highlights its significance in organic synthesis and pharmacological research.
The synthesis of 4-(5-nitro-1H-pyrazol-1-yl)piperidine typically involves several steps:
The molecular structure of 4-(5-nitro-1H-pyrazol-1-yl)piperidine can be described as follows:
Property | Value |
---|---|
IUPAC Name | 4-(5-nitro-1H-pyrazol-1-yl)piperidine |
InChI Key | UMRKWTHRAHDGPU-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN=C(C=N1)N(=O)=O)C(C)C |
4-(5-Nitro-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions:
Property | Value |
---|---|
Melting Point | Not specified; requires experimental determination |
Stability | Generally stable under normal conditions but sensitive to strong acids/bases |
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are often employed to characterize these properties.
4-(5-Nitro-1H-pyrazol-1-yl)piperidine has several potential scientific uses:
CAS No.: 33776-88-4
CAS No.: 593-98-6
CAS No.: 1404305-57-2
CAS No.:
CAS No.:
CAS No.: 473773-75-0